3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine
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Overview
Description
This compound is characterized by its complex structure, which includes a thiophene ring, a piperidine ring, and a pyridine ring, all connected through a sulfonyl group.
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions between this compound and its targets would need to be determined through further experimental studies.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, such as those involved in cell signaling and metabolism
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties, such as good absorption and distribution, metabolism by various enzymes, and excretion through various routes
Result of Action
Similar compounds have been reported to have various effects, such as inhibiting cell growth, inducing cell death, and modulating cell signaling
Action Environment
Similar compounds have been reported to be affected by various environmental factors, such as temperature, ph, and the presence of other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. These intermediates are then coupled with a pyridine derivative through a sulfonylation reaction. Common reagents used in these reactions include sulfonyl chlorides and base catalysts. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents.
Substitution: Sodium hydride, alkyl halides; often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, known for their electronic properties and use in organic electronics.
Piperidine derivatives: Compounds with the piperidine ring, widely used in pharmaceuticals for their biological activity.
Pyridine derivatives: Compounds with the pyridine ring, important in medicinal chemistry for their role in drug design.
Uniqueness
3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-(4-thiophen-2-ylpiperidin-1-yl)sulfonylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c17-20(18,13-3-1-7-15-11-13)16-8-5-12(6-9-16)14-4-2-10-19-14/h1-4,7,10-12H,5-6,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODBLFACMSTXFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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